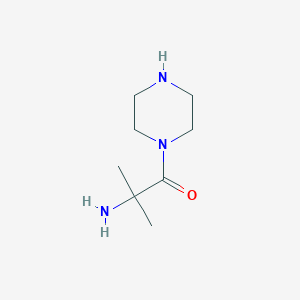![molecular formula C12H24O4 B13459831 [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C₁₂H₂₄O₄ It is a cyclohexane derivative characterized by the presence of two ethoxy groups and a hydroxymethyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethyl orthoformate in the presence of an acid catalyst to form the diethoxy derivative. This intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and conformational analysis of cyclohexane derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
- Studied for its effects on biological pathways and molecular targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
4-Ethoxycyclohexanol: A cyclohexane derivative with an ethoxy and a hydroxyl group.
4,4-Dimethoxycyclohexanol: A cyclohexane derivative with two methoxy groups and a hydroxyl group.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups in [4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol provides unique chemical properties and reactivity.
- The compound’s ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it versatile for various applications.
- Its potential biological activity and applications in medicine and industry further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C12H24O4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
[4,4-diethoxy-1-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C12H24O4/c1-3-15-12(16-4-2)7-5-11(9-13,10-14)6-8-12/h13-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
SQHQXXQTMJEQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC(CC1)(CO)CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



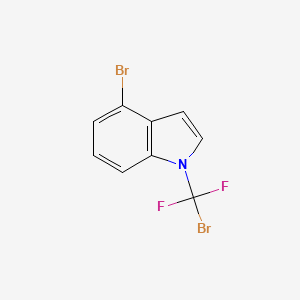
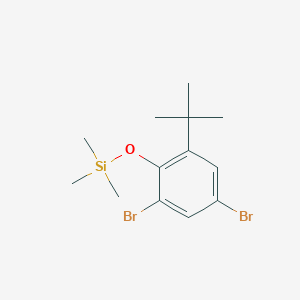
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)
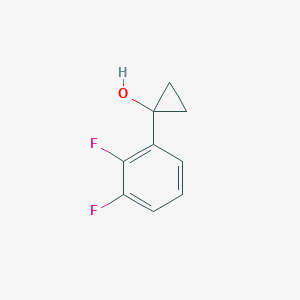


![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)
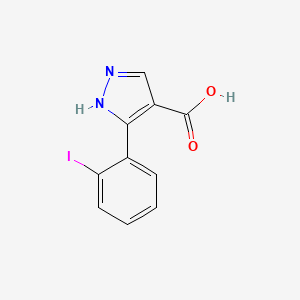

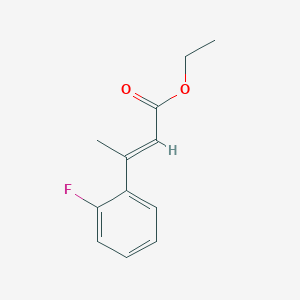

![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
